2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4E)-6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENEAMINO]OXY}-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is known for its diverse biological activities, and a piperidinylcarbonyl phenyl group, which enhances its chemical reactivity and stability.
Preparation Methods
The synthesis of 2-{[(4E)-6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENEAMINO]OXY}-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The benzoxadiazole core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzoxadiazole core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinylcarbonyl phenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[(4E)-6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENEAMINO]OXY}-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 2-{[(4E)-6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENEAMINO]OXY}-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The benzoxadiazole core is known to interact with various enzymes and receptors, modulating their activity and leading to various biological effects. The piperidinylcarbonyl phenyl group enhances the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 2-{[(4E)-6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENEAMINO]OXY}-N-[4-(1-PIPERIDINYLCARBONYL)PHENYL]ACETAMIDE include other benzoxadiazole derivatives and piperidinylcarbonyl phenyl compounds. These compounds share similar chemical structures but differ in their specific functional groups and substituents, leading to variations in their chemical reactivity and biological activities. Some examples of similar compounds include:
- 2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide
- 2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide
These compounds highlight the versatility and potential of benzoxadiazole derivatives in various scientific applications.
Properties
Molecular Formula |
C20H23N5O4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxy-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H23N5O4/c26-18(13-28-22-16-5-4-6-17-19(16)24-29-23-17)21-15-9-7-14(8-10-15)20(27)25-11-2-1-3-12-25/h7-10H,1-6,11-13H2,(H,21,26)/b22-16+ |
InChI Key |
AFEKFTAGSNZWFO-CJLVFECKSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CO/N=C/3\CCCC4=NON=C43 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CON=C3CCCC4=NON=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.